molecular formula C11H9N3O B1435648 4-Ethoxyquinazoline-6-carbonitrile CAS No. 1818847-80-1

4-Ethoxyquinazoline-6-carbonitrile

Cat. No. B1435648
M. Wt: 199.21 g/mol
InChI Key: ARBIUFZVGJEHHC-UHFFFAOYSA-N
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Description

4-Ethoxyquinazoline-6-carbonitrile is a heterocyclic compound. It has a molecular weight of 199.21 . The compound is yellow to brown solid in physical form .


Molecular Structure Analysis

The molecular formula of 4-Ethoxyquinazoline-6-carbonitrile is C11H9N3O . The InChI code is 1S/C11H9N3O/c1-2-15-11-9-5-8(6-12)3-4-10(9)13-7-14-11/h3-5,7H,2H2,1H3 .


Physical And Chemical Properties Analysis

4-Ethoxyquinazoline-6-carbonitrile is a yellow to brown solid . It has a molecular weight of 199.21 . The compound is stored at room temperature .

Scientific Research Applications

Chemical Reactivity and Transformations

Chemical Transformations of 6-Methylchromone-3-carbonitrile under Nucleophilic Conditions 6-Methylchromone-3-carbonitrile, a compound structurally related to 4-Ethoxyquinazoline-6-carbonitrile, exhibits intriguing reactivity towards nucleophilic reagents. This chemical's interaction with various nucleophiles leads to the formation of unexpected chromeno[4,3-b]pyridines and benzoxocine-3-carbohydrazides. Such transformations highlight the potential of carbonitrile compounds in synthesizing diverse heterocyclic systems, making them valuable for chemical research and synthesis (Ibrahim & El-Gohary, 2016).

Inhibitory Properties in Biochemical Reactions

Inhibition of Epidermal Growth Factor Receptor (EGF-R) Kinase 4-Anilinoquinoline-3-carbonitriles, including derivatives of 4-Ethoxyquinazoline-6-carbonitrile, have been identified as potent inhibitors of EGF-R kinase. These compounds exhibit comparable activity to 4-anilinoquinazoline-based inhibitors, underscoring their significance in the development of targeted therapies for diseases such as cancer. The synthesis and structure-activity relationships (SAR) of these inhibitors highlight their potential in inhibiting the growth of cell lines that overexpress EGF-R or HER-2 (Wissner et al., 2000).

Computational Studies on Molecular Properties

Corrosion Inhibition Properties of Novel Quinoline Derivatives Computational studies have been conducted to understand the adsorption and corrosion inhibition properties of quinoline derivatives, closely related to 4-Ethoxyquinazoline-6-carbonitrile. These studies utilize quantum chemical and molecular dynamics simulation approaches to analyze the molecular interactions and binding energies of these compounds on metal surfaces. Such research is pivotal for applications in material science and corrosion prevention (Erdoğan et al., 2017).

Synthesis of Heterocyclic Compounds

Synthesis of Tetra- and Penta-Heterocyclic Compounds 4-Ethoxyquinazoline-6-carbonitrile derivatives have been used in the synthesis of complex heterocyclic compounds. These synthetic pathways, involving Michael addition reactions and various cyclization processes, result in the formation of compounds with potential biological and chemical applications. The development of such multifaceted synthetic routes highlights the compound's versatility in contributing to advanced chemical synthesis (Abdallah et al., 2009).

Safety And Hazards

The safety information available indicates that 4-Ethoxyquinazoline-6-carbonitrile may be harmful if swallowed (Hazard Statements H302) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

4-ethoxyquinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-2-15-11-9-5-8(6-12)3-4-10(9)13-7-14-11/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBIUFZVGJEHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290861
Record name 6-Quinazolinecarbonitrile, 4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyquinazoline-6-carbonitrile

CAS RN

1818847-80-1
Record name 6-Quinazolinecarbonitrile, 4-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinazolinecarbonitrile, 4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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